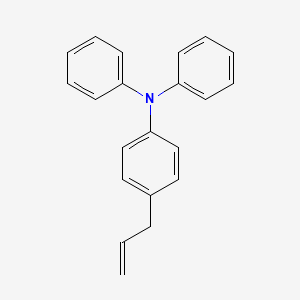










|
REACTION_CXSMILES
|
CCOCC.Br[C:7]1[CH:12]=[CH:11][C:10]([N:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][CH:8]=1.[CH2:26]([Li])[CH2:27][CH2:28]C.C(Br)C=C>CCCCCC.C(Cl)Cl>[CH2:28]([C:7]1[CH:12]=[CH:11][C:10]([N:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][CH:8]=1)[CH:27]=[CH2:26] |f:4.5|
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
copper iodide(I)
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
hexane methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −50° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
gradually warmed up to 25° C
|
|
Type
|
WAIT
|
|
Details
|
After 3 h
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 12 h
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
by quenching with 100 mL saturated aqueous NH4+Cl− solution and extraction with ether (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with water (2×100 mL) and brine (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtration, solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |